molecular formula C20H33N5O2 B2877146 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851940-98-2

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2877146
CAS No.: 851940-98-2
M. Wt: 375.517
InChI Key: SAKSINGQXPOSDF-UHFFFAOYSA-N
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Description

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a purine core, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring to the Purine Core: This step involves the reaction of the piperidine derivative with a purine precursor, often facilitated by a suitable catalyst and under specific temperature and pressure conditions.

    Introduction of Alkyl Substituents: The alkyl groups are introduced through alkylation reactions, where the purine derivative is treated with alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the purine core, potentially converting it to dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and purine core play crucial roles in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
  • **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the pentyl group and the specific arrangement of substituents contribute to its unique binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-6-7-8-9-25-16(13-24-11-14(2)10-15(3)12-24)21-18-17(25)19(26)23(5)20(27)22(18)4/h14-15H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKSINGQXPOSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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